3-(3,4,5-Trimethoxyphenyl)propanal

Beschreibung

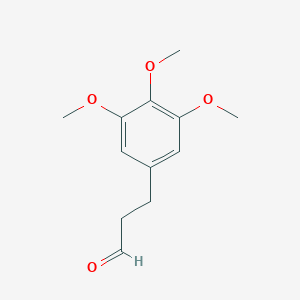

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTZAADKOVINBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452631 | |

| Record name | Benzenepropanal,3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121667-78-5 | |

| Record name | Benzenepropanal,3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 3,4,5 Trimethoxyphenyl Propanal

Established Synthetic Routes to the Core Structure

Established methods for synthesizing 3-(3,4,5-Trimethoxyphenyl)propanal primarily involve the derivatization of related compounds, such as the corresponding alcohol or aldehyde, or building the carbon skeleton from smaller precursors.

Derivatization from 3-(3,4,5-Trimethoxyphenyl)-1-propanol

A common and direct approach to obtaining this compound is through the oxidation of its corresponding alcohol, 3-(3,4,5-Trimethoxyphenyl)-1-propanol. sigmaaldrich.com This method leverages the primary alcohol functionality, which can be selectively oxidized to an aldehyde.

The selective oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid. Various reagents and conditions have been explored for this transformation. Milder oxidizing agents are generally preferred.

Commonly employed reagents for this type of oxidation include:

Pyridinium (B92312) chlorochromate (PCC)

Pyridinium dichromate (PDC)

Dess-Martin periodinane (DMP)

Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine)

The choice of reagent can be influenced by factors such as reaction scale, desired purity, and tolerance of other functional groups in the molecule.

Precursor-Based Synthesis from Aromatic Aldehydes

An alternative strategy involves constructing the three-carbon side chain onto a pre-existing trimethoxybenzene ring, starting from 3,4,5-Trimethoxybenzaldehyde (B134019). wikipedia.org

Condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, can be employed to form the propenal or a related unsaturated intermediate from 3,4,5-Trimethoxybenzaldehyde. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org For instance, a Wittig reaction with an appropriate phosphorane can introduce the required two-carbon unit. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org Subsequent reduction of the carbon-carbon double bond would then yield the target propanal.

Another approach is the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid, which, after decarboxylation, yields 3-(3,4,5-trimethoxyphenyl)acrylic acid. sciencemadness.org This can then be further transformed into the desired propanal.

Multi-Step Synthesis from Substituted Cinnamic Acids

A synthetic route starting from 3,4,5-trimethoxycinnamic acid or its derivatives is also a viable option. nih.govmdpi.comnih.gov This multi-step process typically involves the reduction of the carboxylic acid functionality.

The synthesis can proceed through the following general steps:

Conversion of the cinnamic acid to its corresponding acid chloride.

Reduction of the acid chloride to the aldehyde. A Rosenmund reduction is a classic method for this transformation, though it requires careful control to avoid over-reduction to the alcohol. orgsyn.org

Alternatively, the cinnamic acid can be reduced to the corresponding cinnamyl alcohol, which is then oxidized to the cinnamaldehyde. Subsequent selective reduction of the double bond would yield this compound.

Alternative and Optimized Synthetic Strategies

Research continues to explore more efficient, sustainable, and scalable synthetic routes to this compound. These efforts often focus on improving yields, reducing the number of synthetic steps, and utilizing greener reagents and conditions.

Furthermore, optimizations of existing methods, such as the Knoevenagel condensation, have been explored using solvent-free conditions and more benign catalysts like ammonium (B1175870) salts, presenting a "greener" alternative to traditional methods that use pyridine (B92270) and piperidine. sciencemadness.org

| Synthetic Route | Starting Material | Key Reactions | Advantages | Disadvantages |

| Oxidation | 3-(3,4,5-Trimethoxyphenyl)-1-propanol | Oxidation | Direct, often high-yielding | Requires synthesis of the starting alcohol |

| Condensation | 3,4,5-Trimethoxybenzaldehyde | Wittig, Horner-Wadsworth-Emmons, Knoevenagel | Builds carbon skeleton, versatile | May require multiple steps, stereocontrol can be an issue |

| From Cinnamic Acid | 3,4,5-Trimethoxycinnamic acid | Reduction, Oxidation | Utilizes a readily available precursor | Multi-step, may require protection/deprotection |

| Heck Coupling | Bromo-aromatic precursor & Acrolein acetal | Mizoroki-Heck cross-coupling, Hydrogenation | High yield and purity, cascade process | Requires palladium catalyst |

| Green Knoevenagel | 3,4,5-Trimethoxybenzaldehyde & Malonic acid | Solvent-free condensation | Environmentally friendly, uses benign catalysts | May have lower yields than traditional methods |

Green Chemistry Principles in Synthetic Design

In contemporary organic synthesis, the incorporation of green chemistry principles is paramount to developing sustainable and environmentally benign processes. For a multi-step synthesis of a target like this compound, these principles can be applied at various stages. One potential pathway begins with a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and an active methylene (B1212753) compound like Meldrum's acid, followed by a sequence of reduction, hydrolysis, decarboxylation, another reduction, and finally oxidation. nih.gov

Key considerations for a greener synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, modifications to the Knoevenagel condensation have been made to avoid the use of benzene (B151609). nih.gov

Catalysis: Employing catalytic reagents in small amounts over stoichiometric ones to minimize waste. nsf.govmdpi.com For example, the final oxidation step from the corresponding primary alcohol, 3-(3,4,5-trimethoxyphenyl)-1-propanol, can be achieved using catalytic methods instead of stoichiometric chromium reagents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Mechanochemical processes, which involve reactions in the absence of bulk solvents, represent a sustainable approach for related syntheses, such as the preparation of chalcones from substituted benzaldehydes. mdpi.com

Novel Catalytic Approaches for Enhanced Efficiency

Catalysis is central to enhancing the efficiency, selectivity, and sustainability of synthetic routes to this compound. Catalytic methods can be applied both in the construction of the carbon skeleton and in the final functional group transformations.

One established, albeit classical, synthesis involves the hydroxylation of 3,4,5-trimethoxyallylbenzene using potassium permanganate (B83412) to form a diol, which is then cleaved oxidatively with periodic acid or lead tetraacetate to yield the aldehyde. cdnsciencepub.com More modern approaches focus on catalytic oxidations and reductions.

The most direct catalytic route to the aldehyde is the oxidation of its corresponding primary alcohol, 3-(3,4,5-trimethoxyphenyl)-1-propanol. sigmaaldrich.com While traditional methods for this conversion include Swern oxidation or the use of pyridinium chlorochromate (PCC), which have been applied to similar substrates, newer catalytic systems are preferred. tandfonline.comtandfonline.com These include transition metal-catalyzed systems using molecular oxygen or other mild oxidants, which offer higher efficiency and produce less toxic waste. nsf.gov For instance, catalysts based on ruthenium (Ru), platinum (Pt), or palladium (Pd) are effective for the aerobic oxidation of alcohols to aldehydes or carboxylic acids. nsf.govresearchgate.net

The table below summarizes key transformations relevant to the synthesis of this compound, highlighting both classical and catalytic methods.

Table 1: Synthetic Transformations

| Starting Material | Product | Reagents/Catalyst | Notes |

|---|---|---|---|

| 3,4,5-Trimethoxyallylbenzene | 3-(3',4',5'-trimethoxyphenyl)propanediol-1,2 | 1. KMnO4, H2O/Ethanol (B145695) | Hydroxylation of the alkene. cdnsciencepub.com |

| 3-(3',4',5'-trimethoxyphenyl)propanediol-1,2 | This compound | Periodic acid or Lead tetraacetate | Oxidative cleavage of the diol. cdnsciencepub.com |

| 3-(3,5-dimethoxyphenyl)-1-propanol | 3-(3,5-dimethoxyphenyl)propanal (B46538) | Pyridinium chlorochromate (PCC) | Oxidation of a primary alcohol to an aldehyde (analogous reaction). tandfonline.com |

Chemical Reactivity and Derivatization at the Aldehyde Moiety

The aldehyde functional group in this compound is the primary site of its chemical reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org

Reactions with Nucleophiles and Electrophiles

The core reactivity of this compound involves nucleophilic addition to the carbonyl group. wikipedia.org This reaction proceeds via attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol. youtube.com

Common nucleophilic addition reactions applicable to this aldehyde include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) followed by an acidic workup converts the aldehyde into a secondary alcohol. youtube.com

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (a phosphorus-based nucleophile) replaces the carbonyl oxygen with a carbon group, forming an alkene. This is a highly effective method for C=C bond formation. youtube.com

Formation of Cyanohydrins: Addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin, a versatile intermediate that can be further transformed into α-hydroxy acids or α-hydroxy amines.

Condensation Reactions: In the presence of a base, the aldehyde can potentially react with enolates from other carbonyl compounds in an aldol-type condensation. Similarly, it can undergo Knoevenagel condensation with active methylene compounds. bloomtechz.com

While the carbonyl carbon is electrophilic, the α-carbon (the carbon adjacent to the carbonyl group) can be made nucleophilic by deprotonation with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the α-position.

Transformations to Carboxylic Acids, Alcohols, and Amines

The aldehyde group serves as a gateway to other important functional groups through straightforward oxidation, reduction, or amination reactions.

Oxidation to Carboxylic Acids: this compound can be readily oxidized to form 3-(3,4,5-trimethoxyphenyl)propanoic acid. This transformation is a fundamental reaction of aldehydes. nih.gov Classical methods often employ strong oxidizing agents like potassium dichromate(VI) in acidic solution, where the orange dichromate ion is reduced to the green chromium(III) ion. libretexts.orgchemguide.co.uk More modern, greener protocols utilize catalytic amounts of reagents like TEMPO with a co-oxidant. nih.gov

Reduction to Alcohols: The reduction of the aldehyde yields the corresponding primary alcohol, 3-(3,4,5-trimethoxyphenyl)-1-propanol. sigmaaldrich.com This is typically achieved with high efficiency using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LAH) in an ether solvent. tandfonline.comuoa.gr

Conversion to Amines: The transformation of the aldehyde to an amine is accomplished via reductive amination. wikipedia.org This one-pot reaction involves the condensation of the aldehyde with an amine (such as ammonia, a primary amine, or a secondary amine) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the target amine. masterorganicchemistry.com This method avoids the problems of over-alkylation associated with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they are mild enough to not reduce the initial aldehyde but are reactive towards the intermediate imine. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst (e.g., Ni, Pt, Ru) is also a widely used green alternative. researchgate.netorganic-chemistry.org

The table below outlines these key transformations.

Table 2: Derivatization of the Aldehyde Moiety

| Reaction Type | Product Functional Group | Typical Reagents |

|---|---|---|

| Oxidation | Carboxylic Acid | K2Cr2O7 / H+; TEMPO / NaOCl |

| Reduction | Primary Alcohol | NaBH4; LiAlH4 |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(3,5-dimethoxyphenyl)propanal |

| 3,4,5-Trimethoxybenzaldehyde |

| 3,4,5-Trimethoxyallylbenzene |

| 3-(3',4',5'-trimethoxyphenyl)propanediol-1,2 |

| 3-(3,4,5-trimethoxyphenyl)-1-propanol |

| 3-(3,5-dimethoxyphenyl)-1-propanol |

| 3-(3,4,5-trimethoxyphenyl)propanoic acid |

| Meldrum's acid |

| Potassium permanganate (KMnO4) |

| Periodic acid |

| Lead tetraacetate |

| Pyridinium chlorochromate (PCC) |

| Sodium borohydride (NaBH4) |

| Lithium aluminum hydride (LiAlH4) |

| Sodium cyanoborohydride (NaBH3CN) |

| Sodium triacetoxyborohydride (NaBH(OAc)3) |

| Potassium dichromate(VI) (K2Cr2O7) |

| Hydrogen cyanide (HCN) |

| TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) |

| Sodium hypochlorite (B82951) (NaOCl) |

| Benzene |

| Ethanol |

| Ruthenium (Ru) |

| Platinum (Pt) |

| Palladium (Pd) |

Molecular Design and Synthesis of Analogs and Derivatives of 3 3,4,5 Trimethoxyphenyl Propanal

Structural Modifications at the Propanal Chain

Chain Elongation and Shortening Strategies

Altering the length of the aliphatic chain connecting the TMP ring to the aldehyde functional group can significantly impact biological activity. Both chain elongation to butanal or pentanal derivatives and shortening to ethanal analogs are key strategies to probe the spatial requirements of a target binding site.

Chain Elongation: A common strategy for the one-carbon homologation of an aldehyde to a longer-chain aldehyde involves a multi-step sequence. One such general method is the Arndt-Eistert homologation, which, while primarily for carboxylic acids, can be adapted. nrochemistry.comorganic-chemistry.orgslideshare.netyoutube.comscribd.com A more direct approach for converting aldehydes to one-carbon homologated carboxylic acids or amides has also been developed, which could then be reduced to the desired aldehyde. acs.orgorganic-chemistry.orgorganic-chemistry.orgacs.org For instance, the reaction of an aldehyde with trichloromethide, followed by reductive ring-opening, yields the homologated carboxylic acid, which can subsequently be converted to the target aldehyde using selective reducing agents. organic-chemistry.orgorganicreactions.orgorganic-chemistry.org

Another powerful technique for one-carbon homologation is the Seyferth-Gilbert homologation, which converts aldehydes directly into alkynes by reaction with dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). organic-chemistry.orgwikipedia.orgsynarchive.comsantiago-lab.com The resulting alkyne can then be selectively hydrogenated to furnish the elongated alkane, which can be further functionalized to the aldehyde. A variation of this, the Ohira-Bestmann modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate under milder basic conditions, making it suitable for a wider range of aldehydes. wikipedia.org

Chain Shortening: To synthesize the ethanal analog, or 2-(3,4,5-trimethoxyphenyl)ethanal, a retro-synthesis approach starting from 3,4,5-trimethoxyphenylacetic acid would be logical. The carboxylic acid can be reduced to the corresponding alcohol, 2-(3,4,5-trimethoxyphenyl)ethanol, which is then oxidized to the desired aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

Introduction of Stereocenters and Chiral Resolution

Introducing stereocenters into the propanal chain allows for the exploration of three-dimensional space within a binding pocket, which can lead to significant improvements in potency and selectivity. Stereocenters can be introduced at the α- or β-positions relative to the aldehyde.

Asymmetric Synthesis: Modern organocatalysis offers powerful methods for the direct asymmetric α-alkylation of aldehydes. mpg.deacs.orgprinceton.eduresearchgate.net Using chiral secondary amine catalysts, such as proline derivatives, an aldehyde can be converted into its enamine, which then reacts with an electrophile to create a new stereocenter at the α-position with high enantioselectivity. mpg.deacs.org For instance, the organocatalytic α-alkylation of an aldehyde with a suitable electrophile can generate α-branched aldehydes that are valuable synthetic intermediates. mpg.de

Introducing a stereocenter at the β-position is also a key strategy. The asymmetric synthesis of β-hydroxy acids can be achieved via stereoselective C-H insertion of α-alkoxydiazoketones, which can then be converted to the desired chiral aldehyde. nih.gov

Chiral Resolution: When a racemic mixture of a chiral analog is synthesized, kinetic resolution is a primary method for separating the enantiomers. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org For example, enzymatic kinetic resolution, often using lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com This can be applied to an alcohol precursor of the target aldehyde. Similarly, non-enzymatic methods, such as acylation reactions using chiral catalysts, can effectively resolve racemic aldehydes or their precursors. nih.govrsc.orgresearchgate.net

Substituent Effects on the 3,4,5-Trimethoxyphenyl Ring

The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a critical pharmacophore for the biological activity of many natural products and their analogs. nih.govnih.gov However, systematically modifying this ring is a crucial aspect of lead optimization to improve potency, alter physical properties, and enhance metabolic stability.

Variation of Methoxy (B1213986) Group Positions and Number

The number and position of the methoxy groups on the aromatic ring significantly influence the electronic properties and conformation of the molecule, which are critical for binding to tubulin and other targets. nih.gov

Synthetic strategies allow for the creation of analogs with different methoxylation patterns. For example, 3-(3,5-dimethoxyphenyl)propanal (B46538) can be synthesized from 3,5-dimethoxybenzaldehyde (B42067) through a Perkin condensation followed by reduction and oxidation. Analogs with one, two, or even four methoxy groups can be prepared from the corresponding substituted benzaldehydes through similar synthetic routes, allowing for a systematic evaluation of the impact of each methoxy group on biological activity. Studies on combretastatin (B1194345) analogs have shown that removing or adding methoxy groups to the TMP ring can significantly impair antimitotic activity, highlighting the importance of the specific 3,4,5-pattern for tubulin inhibition. nih.gov

| Compound Name | Structure | Synthetic Precursor | Key Research Finding |

| 3-(3,5-Dimethoxyphenyl)propanal | 3,5-Dimethoxybenzaldehyde | Serves as an important intermediate for various biologically active compounds. | |

| 3-(3,4-Dimethoxyphenyl)propanal | 3,4-Dimethoxybenzaldehyde | Used in the synthesis of various bioactive molecules to probe electronic effects. | |

| 3-(2,4,5-Trimethoxyphenyl)propanal | 2,4,5-Trimethoxybenzaldehyde | Isomeric variation to study the impact of methoxy group positioning. researchgate.net |

Introduction of Other Aromatic Ring Substituents

Replacing one or more methoxy groups with other substituents is a classic medicinal chemistry strategy to fine-tune a molecule's properties. This can involve using bioisosteres—functional groups with similar physical or chemical properties—to improve metabolic stability or binding affinity. cambridgemedchemconsulting.comdrughunter.com

Bioisosteric Replacement: Methoxy groups are susceptible to metabolic O-demethylation. Replacing them with groups less prone to metabolism, such as a fluoro, difluoromethyl, or trifluoromethyl group, can enhance the pharmacokinetic profile of a compound. cambridgemedchemconsulting.comprinceton.edu Other replacements can modulate electronic and steric properties. For example, hydroxyl groups can introduce new hydrogen bonding capabilities, while small alkyl or amino groups can alter lipophilicity and basicity. Isosteric replacement of the TMP moiety in some scaffolds has been shown to be feasible, with a 3-methoxybenzo acs.orgmdpi.com-dioxene moiety leading to improved antiproliferative activity in one study. nih.govnih.gov

Synthesis of Substituted Analogs: The synthesis of these analogs typically starts from a correspondingly substituted benzaldehyde (B42025). For example, to create a 4-hydroxy-3,5-dimethoxyphenyl analog, one would begin with syringaldehyde. A wide variety of substituted benzaldehydes are commercially available or can be synthesized, providing access to a diverse library of derivatives for SAR studies.

| Substituent Type | Example Substituent | Rationale for Introduction | Potential Synthetic Precursor |

| Halogen | Fluoro (F), Chloro (Cl) | Modulate electronic properties, block metabolic sites. | 3,5-Dimethoxy-4-fluorobenzaldehyde |

| Hydroxyl | OH | Introduce hydrogen bonding, potential prodrug handle. | Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) |

| Amino | NH2 | Introduce hydrogen bonding, alter basicity and solubility. | 4-Amino-3,5-dimethoxybenzaldehyde |

| Alkyl | Methyl (CH3) | Increase lipophilicity, explore steric effects. | 3,5-Dimethoxy-4-methylbenzaldehyde |

| Bioisostere | Trifluoromethyl (CF3) | Increase metabolic stability, alter electronic profile. | 3,5-Dimethoxy-4-(trifluoromethyl)benzaldehyde |

Hybrid Molecules Incorporating the 3,4,5-Trimethoxyphenyl Fragment

A powerful strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with dual or multi-target activity, potentially offering enhanced efficacy or the ability to overcome drug resistance. The 3,4,5-trimethoxyphenyl moiety is a popular building block for such hybrids due to its proven role in targeting fundamental cellular components like microtubules. nih.govmdpi.comucl.ac.ukmdpi.comnih.gov

Research has led to the synthesis of numerous hybrid molecules where the TMP fragment is linked to other bioactive scaffolds. For example, TMP-chalcone hybrids have been extensively studied. mdpi.com These are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and 3,4,5-trimethoxybenzaldehyde (B134019).

Other examples include linking the TMP moiety to heterocyclic systems.

Pyrrolizines: Two series of pyrrolizines bearing a TMP moiety have been designed and synthesized, showing cytotoxic activity. nih.gov

Indazoles: Novel 2,3-diphenyl-2H-indazole hybrids incorporating the TMP substituent have been developed as potent antitubulin agents. researchgate.net

Thiazole-Pyrimidines: A series of 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives have been synthesized and evaluated for antiproliferative activity. mdpi.com

EGFR/HDAC Inhibitors: Hybrid molecules incorporating the TMP group as a cap moiety linked to a zinc-binding group have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC). nih.govmdpi.com

The synthesis of these hybrids often involves multi-step sequences where the TMP-containing fragment is coupled with the second pharmacophore using standard cross-coupling reactions, amide bond formations, or condensations.

| Hybrid Class | Second Pharmacophore | Connecting Linker Strategy | Reported Activity | Reference |

| Chalcones | Substituted Phenyl Ring | α,β-Unsaturated Ketone | Anticancer | mdpi.com |

| Pyrrolizines | Pyrrolizine Core | Benzamide or Benzylideneamine | Cytotoxic, Tubulin Inhibition | nih.gov |

| Indazoles | Diphenyl-2H-indazole | Direct attachment | Antiproliferative, Antitubulin | researchgate.net |

| Thiazole-Pyrimidines | Pyrimidine (B1678525) Ring | Thiazole (B1198619) Ring | Antiproliferative | mdpi.com |

| Dual Inhibitors | Hydroxamic Acid (ZBG) | Aliphatic Carbon Chain | Dual EGFR/HDAC Inhibition | nih.govmdpi.com |

Design and Synthesis of Chalcone-Based Analogs

The chalcone (B49325) scaffold, a 1,3-diaryl-2-propen-1-one system, is a "privileged structure" in drug discovery, known for its straightforward synthesis and wide array of biological activities. nih.gov The design of chalcone analogs based on the 3,4,5-trimethoxyphenyl moiety typically involves positioning this group as the A ring of the chalcone. nih.govmdpi.com This allows for systematic variation of the B ring to generate a library of compounds for biological screening. mdpi.com

The most common synthetic route to these chalcone analogs is the Claisen-Schmidt condensation. nih.govmdpi.com This reaction involves the base-catalyzed condensation of an aryl methyl ketone with an aryl aldehyde. In this context, 3',4',5'-trimethoxyacetophenone (B153969) serves as the key starting material, providing the desired A ring. nih.govmdpi.com This ketone is reacted with a variety of commercially available or synthetically prepared aldehydes to yield the target chalcones. mdpi.com

The reaction is typically carried out in ethanol (B145695) with a base such as sodium hydroxide (B78521) (NaOH) or piperidine. mdpi.com The 3',4',5'-trimethoxyacetophenone is dissolved in the solvent with the base, and after a period of stirring, the appropriate substituted aldehyde is added. mdpi.com The reaction proceeds at room temperature or under reflux, and upon completion, the mixture is neutralized with an acid like hydrochloric acid (HCl) to yield the chalcone product. mdpi.com For certain phenolic chalcones where the hydroxyl group on the benzaldehyde might interfere with the reaction, a protection step is employed before condensation, followed by deprotection to obtain the final product in higher yields. mdpi.com

Researchers have synthesized a diverse series of these chalcones, incorporating various substituents on the B ring, including phenols and different heterocyclic systems like chromones and indoles. mdpi.comnih.gov This approach has led to the identification of compounds with significant antiproliferative activity. mdpi.comnih.gov For instance, an indolyl chalcone derivative was found to exhibit potent activity against selected cancer cell lines. mdpi.com Similarly, another study identified a chalcone with a nitro substituent as a potent anti-proliferative compound. nih.gov These findings highlight the utility of the 3,4,5-trimethoxyphenyl motif in developing novel chalcone-based therapeutic agents. nih.gov

Table 1: Examples of Synthesized Chalcone-Based Analogs

| Compound Name | Starting Materials | Synthesis Method |

| Chalcones 1-10 (General) | 3',4',5'-Trimethoxyacetophenone, Various substituted benzaldehydes | Base-catalyzed Claisen-Schmidt condensation |

| Indolyl Chalcone 10 | 3',4',5'-Trimethoxyacetophenone, Indole-based aldehyde | Claisen–Schmidt condensation |

| Chromonyl Chalcone 13 | 3',4',5'-Trimethoxyacetophenone, 3-Formylchromone | Claisen–Schmidt condensation |

| Phenolic Chalcone 2 | 3',4',5'-Trimethoxyacetophenone, Hydroxylated benzaldehyde | Claisen–Schmidt condensation |

| Phenolic Chalcone 8 | 3',4',5'-Trimethoxyacetophenone, Hydroxylated benzaldehyde | Claisen–Schmidt condensation |

| (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 4-methoxyacetophenone, 3,4,5-trimethoxybenzaldehyde | Base-catalyzed Claisen-Schmidt condensation |

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings into molecules containing the 3,4,5-trimethoxyphenyl group is a key strategy for developing new derivatives with potential therapeutic applications. mdpi.comsemanticscholar.org Fusing or linking heterocyclic systems like thiazoles, pyrimidines, and triazoles can significantly alter the parent molecule's chemical properties and biological activity. mdpi.comsemanticscholar.org

One prominent synthetic pathway involves the creation of complex thiazole-pyrimidine derivatives. mdpi.com The synthesis begins with a related precursor, 3,4,5-trimethoxy acetophenone, which is first brominated to produce 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. mdpi.com This intermediate is then reacted with thiourea (B124793) in a cyclization reaction to form the key building block, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. mdpi.com This thiazole derivative can then be further elaborated. For instance, it can be reacted with 4,6-dichloro-2-methylpyrimidine (B42779) using a base like sodium hydride to yield N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. mdpi.com This intermediate serves as a scaffold for introducing a wide range of substituents at the 6-position of the pyrimidine ring through nucleophilic substitution, leading to a library of diverse molecules. mdpi.com

Another method for incorporating heterocycles is through the Michael addition of N-heterocycles to α,β-unsaturated ketones (chalcones). mdpi.com For example, a chalcone bearing a dimethoxyphenyl group, structurally related to the trimethoxyphenyl series, can undergo a conjugate addition reaction with 1H-1,2,4-triazole. mdpi.com This reaction, which can be catalyzed by an ionic organic solid, results in the formation of β-azolyl ketones, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. mdpi.com This approach demonstrates a viable route to link triazole rings to the propanone backbone derived from a chalcone precursor. mdpi.com

Table 2: Examples of Heterocyclic Ring Incorporations

| Derivative Class | Synthetic Strategy | Key Intermediates | Resulting Structure |

| Thiazole-Pyrimidine Derivatives | Multi-step synthesis starting from an acetophenone precursor | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one; 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine | N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amine |

| Triazole Derivatives | Michael addition of N-heterocycle to a chalcone | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one |

Biological Activities and Mechanistic Investigations of 3 3,4,5 Trimethoxyphenyl Propanal and Its Analogs in Vitro Studies

Antiproliferative and Cytotoxic Mechanisms in Cell Lines

Compounds featuring the 3,4,5-trimethoxyphenyl moiety have demonstrated notable antiproliferative and cytotoxic activities against various human cancer cell lines. nih.govnih.gov These effects are attributed to their ability to interfere with fundamental cellular processes that are essential for cell survival and division.

A study investigating a 3,4,5-trimethoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid (CCH) revealed its capacity to reduce the viability of human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF7) cells in a manner dependent on both concentration and time. waocp.org Similarly, another group of chalcones with the 3,4,5-trimethoxyphenyl ring has shown promise for their anticancer activity. nih.gov

Induction of Programmed Cell Death Pathways (Apoptosis)

A key mechanism through which these compounds exhibit their anticancer effects is the induction of apoptosis, a form of programmed cell death that is crucial for eliminating damaged or cancerous cells.

Research has shown that synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment can induce apoptotic-like cell death in lymphoid immature neoplasm cell lines, with evidence suggesting the involvement of mitochondria. nih.gov One particular compound was found to selectively target neoplastic cells without causing significant harm to normal peripheral blood mononuclear cells. nih.gov

Further investigations into a 3,4,5-trimethoxy ciprofloxacin chalcone hybrid (CCH) demonstrated its ability to induce pre-G1 apoptosis in both HepG2 and MCF7 cell lines. waocp.orgwaocp.org This pro-apoptotic activity was associated with an upregulation of the tumor suppressor protein p53. waocp.org The study also highlighted the role of TNF-α, a cytokine involved in inflammation and cytotoxicity, in the apoptotic process induced by CCH. waocp.org

Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

In addition to inducing apoptosis, certain analogs of 3-(3,4,5-trimethoxyphenyl)propanal can disrupt the normal progression of the cell cycle, a tightly regulated process that governs cell division.

A stilbenoid analog, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), was found to be a potent inhibitor of cancer cell growth, inducing cell cycle arrest at the G2/M phase in human lung cancer cells. nih.gov This arrest was followed by an increase in the sub-G1 phase DNA content, which is indicative of apoptosis. nih.gov The G2/M arrest was correlated with the downregulation of cyclin B1, a key regulatory protein of this phase. nih.gov

Mitochondrial Integrity and Bioenergetics Modulation

Mitochondria, the powerhouses of the cell, play a central role in both energy production and the regulation of apoptosis. The integrity and function of mitochondria are critical for cell survival.

Studies on synthetic compounds with a 3,4,5-trimethoxyphenyl fragment have suggested that their induction of apoptosis involves the mitochondria. nih.gov The translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane can disrupt its integrity and lead to the release of factors that trigger cell death. waocp.org Lipophilic phosphonium (B103445) cations are often used as tools to study these mitochondrial processes due to their ability to accumulate within the mitochondria. nih.gov

Induction of Oxidative Stress and Glutathione (B108866) Homeostasis Perturbation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and trigger apoptosis. nih.gov Glutathione (GSH) is a key antioxidant that helps maintain redox homeostasis. nih.gov

Some studies suggest that the cytotoxic effects of certain compounds are linked to the induction of oxidative stress. While direct evidence for this compound is still emerging, the general principle is that perturbation of glutathione homeostasis can lead to mitochondrial oxidation and increased cytotoxicity. capes.gov.br The accumulation of ROS can damage cellular components, including mitochondria, and activate signaling pathways that lead to programmed cell death. nih.gov

Enzyme Inhibition Profiles and Target Engagement

The biological activities of this compound and its analogs are also attributed to their ability to interact with and inhibit specific enzymes, thereby modulating their function.

Cytochrome P450 Enzyme Isoform Inhibition (e.g., CYP1A1, CYP1B1, CYP1A2)

Cytochrome P450 (CYP) enzymes are a large family of enzymes involved in the metabolism of a wide range of substances, including drugs and environmental toxins. nih.gov Some CYP isoforms, such as CYP1A1 and CYP1B1, are implicated in the activation of procarcinogens. nih.govnih.gov Therefore, inhibiting these enzymes is a potential strategy for cancer chemoprevention. researchgate.net

Aryl morpholino triazenes containing a 3,4,5-trimethoxyphenyl group have been investigated for their ability to inhibit CYP1A1 and CYP1B1. nih.gov One such compound, 4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholine, demonstrated inhibitory activity against both CYP1A1 and CYP1B1 with IC50 values of 10μM and 18μM, respectively. nih.gov Other analogs in this series showed selective inhibition of CYP1B1 over CYP1A1. nih.gov

It's important to note that the inhibitory activity can be selective for different CYP isoforms. For instance, while some compounds may potently inhibit CYP1A1 and CYP1B1, they may have a weaker effect on CYP1A2. nih.gov

Interactive Data Table: Inhibitory Activity of a 3,4,5-Trimethoxyphenyl Analog on Cytochrome P450 Isoforms

Below is an interactive table summarizing the inhibitory concentration (IC50) values of 4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholine against different Cytochrome P450 enzymes.

| Compound | Enzyme | IC50 (µM) |

| 4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholine | CYP1A1 | 10 |

| 4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholine | CYP1B1 | 18 |

Interactions with Other Metabolizing Enzymes

Beyond the well-studied Cytochrome P450 (CYP) enzyme system, other metabolizing enzymes are crucial in the biotransformation of xenobiotics, including phenolic compounds like this compound and its analogs. These enzymes primarily include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are involved in Phase II conjugation reactions, as well as aldehyde dehydrogenases (ALDHs) that are critical for the oxidation of aldehydes.

UDP-glucuronosyltransferases (UGTs) are a major family of Phase II metabolizing enzymes that conjugate a wide variety of compounds with glucuronic acid, increasing their water solubility and facilitating their excretion. The human UGT superfamily is divided into UGT1 and UGT2 families, with several isoforms playing significant roles in drug metabolism. ebmconsult.comresearchgate.net Given the presence of a hydroxylatable aromatic ring in analogs of this compound, it is plausible that these compounds could be substrates for UGT enzymes. Inhibition of UGT enzymes by drugs can lead to clinically significant drug-drug interactions. ebmconsult.comnih.gov For instance, studies on herbal extracts have shown that compounds like EGCG from green tea can inhibit UGT1A4. nih.gov

Sulfotransferases (SULTs) represent another key family of Phase II enzymes that catalyze the sulfation of various substrates, including phenols. This process also enhances water solubility and aids in detoxification. The structural features of phenolic compounds are critical for their interaction with SULTs. nih.gov Analogs of this compound, particularly those with hydroxyl groups, would be potential substrates for sulfation.

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that are essential for the oxidation of a broad spectrum of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.orgresearchgate.net This detoxification process is critical, as aldehydes are often reactive and toxic. nih.gov Given that the parent compound is a propanal, an aldehyde, it is a direct substrate for ALDH enzymes. The human ALDH superfamily consists of 19 isozymes with important physiological and toxicological functions. nih.gov The interaction of drugs with ALDHs can be complex; for example, studies with acetaminophen (B1664979) have shown that it can bind to ALDH, causing structural perturbations. researchgate.net The metabolic fate of this compound in vivo would likely involve its oxidation by an ALDH to 3-(3,4,5-Trimethoxyphenyl)propanoic acid.

| Enzyme Family | Function | Potential Interaction with this compound and Analogs |

| UDP-glucuronosyltransferases (UGTs) | Phase II conjugation: Adds glucuronic acid to substrates, increasing water solubility for excretion. | Analogs with hydroxyl groups are potential substrates. May act as inhibitors of specific UGT isoforms. nih.govnih.gov |

| Sulfotransferases (SULTs) | Phase II conjugation: Catalyzes the transfer of a sulfonate group to substrates, aiding in detoxification. | Phenolic analogs are potential substrates for sulfation. nih.gov |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation of aldehydes to carboxylic acids. frontiersin.org | This compound is a direct substrate for oxidation. nih.govnih.gov |

Antiprotozoal Activities

Analogs of this compound have demonstrated notable antiprotozoal activity, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. Research into piplartine-inspired 3,4,5-trimethoxycinnamates has identified compounds with significant trypanocidal effects.

One such analog, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate, exhibited potent activity against both the epimastigote and trypomastigote forms of T. cruzi. nih.gov The investigation into its mechanism of action revealed that its trypanocidal effects are mediated through the induction of oxidative stress and subsequent mitochondrial damage. nih.gov Furthermore, scanning electron microscopy analysis showed that the compound causes the formation of pores in the parasite's cell membrane, leading to leakage of cytoplasmic content. nih.gov Molecular docking studies suggested a multi-target mechanism, with the compound showing affinity for several proteins crucial for the parasite's survival. nih.gov

The structure of the ester group was found to be a critical determinant of activity. For instance, increasing the length of the alkyl chain in simple alkyl esters of 3,4,5-trimethoxycinnamic acid led to a drastic reduction in trypanocidal activity, with the decyl ester being inactive. nih.gov This suggests that a balance of lipophilicity and other physicochemical properties is essential for effective antiparasitic action.

| Compound | Target Organism | IC50 Values | Mechanistic Insights |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanosoma cruzi (epimastigote) | 28.21 ± 5.34 μM | Induction of oxidative stress, mitochondrial damage, pore formation in cell membrane. nih.gov |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanosoma cruzi (trypomastigote) | 47.02 ± 8.70 μM | Multi-target mechanism suggested by molecular docking. nih.gov |

| Propyl 3,4,5-trimethoxycinnamate | Trypanosoma cruzi | 321.42 ± 105.95 μM | Increased alkyl chain length reduces activity. nih.gov |

| Isopropyl 3,4,5-trimethoxycinnamate | Trypanosoma cruzi | 265.77 ± 59.22 μM | Increased alkyl chain length reduces activity. nih.gov |

Multidrug Resistance (MDR) Reversal Potential

A significant area of research for compounds containing the 3,4,5-trimethoxyphenyl moiety is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.

Studies have shown that compounds incorporating the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group can act as potent MDR reversal agents. nih.gov These compounds have been found to be significantly more potent than the well-known MDR modulator verapamil (B1683045). For example, 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl bis(3,4,5-trimethoxybenzoate) was found to be 340-fold more active than verapamil when co-administered with vincristine. nih.gov

The primary mechanism for this MDR reversal is the inhibition of the P-gp efflux pump. nih.gov By inhibiting P-gp, these compounds increase the intracellular concentration of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic efficacy. Structure-activity relationship studies have indicated that a di-ester structure is crucial for enhancing this activity. nih.gov Some analogs have also been shown to inhibit other efflux pumps, such as the multidrug resistance-associated protein (MRP). nih.gov

| Compound/Analog Class | Cancer Cell Line | Chemotherapeutic Agent | Fold-Activity Increase vs. Verapamil | Mechanism |

| 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl bis(3,4,5-trimethoxybenzoate) | Human nasopharyngeal carcinoma (KB) | Vincristine | 340-fold | P-glycoprotein (P-gp) inhibition nih.gov |

| 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl di-cinnamoyl derivatives | Human nasopharyngeal carcinoma (KB) | Paclitaxel, Vincristine, Doxorubicin | High | P-glycoprotein (P-gp) inhibition nih.gov |

| 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl di-cyclohexanecarbonyl derivative | Human nasopharyngeal carcinoma (KB) | Paclitaxel, Vincristine, Doxorubicin | Moderate | P-glycoprotein (P-gp) inhibition nih.gov |

| A related analog | Multidrug resistant human nasopharyngeal carcinoma (KB) | Paclitaxel, Vincristine, Doxorubicin | Not specified | P-gp and MRP inhibition nih.gov |

Other Reported Biological Activities (e.g., Anticonvulsant, Sedative)

While direct studies on the anticonvulsant and sedative properties of this compound are limited, research on structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety suggests potential activity in the central nervous system. Cinnamic acid derivatives, for instance, have been reported to possess anticonvulsant properties in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models. researchgate.net

The mechanism of action for anticonvulsant drugs is often linked to the modulation of inhibitory neurotransmission, primarily through the gamma-aminobutyric acid (GABA) system. The GABAᴀ receptor, a ligand-gated ion channel, is a key target for many anticonvulsant and sedative drugs, including benzodiazepines and barbiturates. nih.govyoutube.com These drugs typically act as positive allosteric modulators, enhancing the effect of GABA and increasing chloride ion influx, which leads to hyperpolarization of the neuronal membrane and reduced excitability. nih.gov

Studies on various methoxylated derivatives have demonstrated significant anti-seizure activity in animal models. nih.gov For example, certain isatin-based derivatives with methoxy (B1213986) substitutions showed notable protection in both MES and PTZ models. nih.gov Furthermore, some anticonvulsant compounds have been found to increase brain GABA levels. researchgate.net Given these findings, it is plausible that this compound or its analogs could exert anticonvulsant or sedative effects through interaction with the GABAᴀ receptor complex, potentially as agonists or positive allosteric modulators. However, direct experimental evidence for such interactions is required to confirm this hypothesis.

| Compound Class/Derivative | Animal Model | Anticonvulsant Activity | Potential Mechanism |

| Cinnamic acid derivatives | MES and scPTZ models | Protective effects observed. researchgate.net | Increased brain GABA levels. researchgate.net |

| Methoxylated isatin (B1672199) derivatives | MES and PTZ models | Significant anti-seizure activity. nih.gov | Not specified, but GABAergic system is a likely target. |

| Halogen-substituted cinnamic acid derivatives | scPTZ and MES models | Potent anticonvulsant efficacy. researchgate.net | Increased brain GABA levels. researchgate.net |

Structure Activity Relationship Sar Studies for 3 3,4,5 Trimethoxyphenyl Propanal Derivatives

Correlation of 3,4,5-Trimethoxy Moiety with Biological Potency

The 3,4,5-trimethoxyphenyl (TMP) moiety is a recognized pharmacophore in medicinal chemistry, often associated with a range of biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov In many instances, the TMP group is crucial for the interaction with biological targets, such as tubulin, and its presence is a key determinant of a compound's potency. mdpi.com

Research on various classes of compounds incorporating the TMP moiety has consistently highlighted its importance. For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, the TMP group was kept constant due to its established role as a structural requirement for activity in numerous tubulin polymerization inhibitors. nih.gov This underscores the significance of the trimethoxy substitution pattern for this specific biological action.

Furthermore, studies on chalcone (B49325) and diarylpentanoid derivatives have shown that the presence of the 3,4,5-trimethoxyphenyl group as the B ring is a favorable feature for antiproliferative activity. mdpi.com The substitution pattern on the aromatic ring is a critical factor, with the trimethoxyphenyl group often being imperative for specific biological effects, such as antifungal activity. nih.gov In contrast, an aromatic ring lacking methoxy (B1213986) groups was found to be important for antibacterial activity in the same study, indicating that the contribution of the TMP moiety can be target-specific. nih.gov

The electronic and steric properties conferred by the three methoxy groups on the phenyl ring play a significant role in molecular recognition and binding affinity. The methoxy groups are known to enhance antitumor potency in certain chalcone analogues. researchgate.net The precise arrangement of these groups at the 3, 4, and 5 positions appears to be optimal for interaction with various biological targets.

Table 1: Biological Activity of Selected 3,4,5-Trimethoxyphenyl Derivatives

| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 3,3',4',5'-Tetramethoxychalcone | NO Production Inhibition | 0.3 µM | nih.gov |

| 3,3',4',5'-Tetramethoxychalcone | Hep G2 Cell Proliferation | 1.8 µM | nih.gov |

| 3,3',4',5'-Tetramethoxychalcone | Colon 205 Cell Proliferation | 2.2 µM | nih.gov |

| Amide S26 | MDR Modulation (LCC6MDR cells) | EC₅₀: 210.5 nM (in presence of Taxol) | nih.gov |

| Compound 4b | NSCL Cancer Cell Line (HOP-92) | GI: 86.28% at 10 µM | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Influence of Propanal Chain Length and Branching on Activity

The propanal chain in 3-(3,4,5-Trimethoxyphenyl)propanal serves as a linker and its length, flexibility, and substitution pattern can significantly influence biological activity. While specific studies on the propanal chain of this exact molecule are limited, valuable insights can be drawn from related phenylpropanoid and chalcone derivatives.

In studies of chalcones, which possess a three-carbon α,β-unsaturated carbonyl system, and diarylpentanoids, the nature of the linker between the two aromatic rings is a key determinant of activity. For instance, in a comparison of chalcone and diarylpentanoid derivatives with a 3,4,5-trimethoxyphenyl group, the presence of a C5 bridge with a cyclic moiety was found to be favorable for antiproliferative activity, whereas a C5 bridge with an acyclic moiety led to a loss of activity. mdpi.com This suggests that the conformation and rigidity of the linker are critical.

The length of the chain can affect the distance between the key pharmacophoric groups, which is often crucial for optimal interaction with a biological target. Perturbations in the phenylpropanoid pathway, which synthesizes a vast array of compounds with a three-carbon side chain attached to a phenyl ring, can lead to significant changes in their biological effects. nih.govnih.gov

Modifications to the linker, such as the introduction of double bonds or functional groups, can also have a profound impact. In the case of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, the double bond in the cinnamic acid moiety is noted as an important characteristic for certain biological effects. nih.gov This highlights that both the length and the saturation of the three-carbon chain are important considerations in SAR studies.

Stereochemical Requirements for Optimal Biological Function

The stereochemistry of a molecule can have a profound impact on its biological activity, as stereoisomers can exhibit different affinities for and interactions with chiral biological macromolecules such as enzymes and receptors. For derivatives of this compound, the potential for stereocenters within the propanal chain or its modifications necessitates an evaluation of the stereochemical requirements for optimal function.

While direct studies on the stereochemistry of this compound are not extensively reported, research on related chiral compounds provides valuable insights. For example, in the case of 3-Br-acivicin and its derivatives, which are amino acid analogues, the stereochemistry at both the α-carbon and the C-5 position of the isoxazole (B147169) ring was found to be critical for their antimalarial activity. nih.gov The study revealed that only the natural (5S, αS) isomers showed significant potency, suggesting that specific stereochemical configurations are necessary for recognition by putative transporters and for inhibitory activity against the target enzyme. nih.gov

In the context of tubulin inhibitors, the three-dimensional arrangement of the pharmacophoric groups is crucial for binding. For many compounds that interact with the colchicine (B1669291) binding site on tubulin, a specific spatial orientation of the aromatic rings and other functional groups is required. Although this compound is a simpler molecule, the principle that stereochemistry dictates the fit within a binding pocket remains relevant for its derivatives that may possess chiral centers.

The introduction of substituents on the propanal chain can create one or more chiral centers, leading to diastereomers and enantiomers. The biological evaluation of individual stereoisomers is essential to determine if the activity is stereospecific. A lack of stereoselectivity might suggest that the chiral center is not involved in a critical interaction with the target, whereas high stereoselectivity would indicate a specific and defined binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are important for biological function. nih.gov

For derivatives related to this compound, such as 3',4',5'-trimethoxychalcone analogues, 2D and 3D-QSAR studies have been successfully applied. In a 2D-QSAR study on trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation, multiple linear regression (MLR) was used to develop models that correlate physicochemical properties with biological activity. Such models can help in the design of new analogues with potentially improved activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for activity. mdpi.com These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to enhance or diminish activity. For a series of aryloxypropanolamine compounds, 3D-QSAR studies helped in designing new derivatives with high predicted biological activity. mdpi.com

The general process of QSAR modeling involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Molecular Modeling and Descriptor Calculation: 2D or 3D structures of the compounds are generated, and various physicochemical, electronic, and steric descriptors are calculated.

Model Development: Statistical methods like MLR, partial least squares (PLS), or artificial neural networks (ANN) are used to build a mathematical model correlating the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For this compound derivatives, QSAR studies could elucidate the quantitative impact of modifying the trimethoxyphenyl ring, altering the length and branching of the propanal chain, and introducing different functional groups. The insights gained from such models would be instrumental in guiding the synthesis of new compounds with optimized biological profiles.

Metabolic Pathways of 3 3,4,5 Trimethoxyphenyl Propanal in Vitro Studies

Biotransformation by Hepatic Microsomal and Cytosolic Enzymes

The initial metabolic transformations of 3-(3,4,5-trimethoxyphenyl)propanal are expected to be catalyzed by enzymes located in the microsomal and cytosolic fractions of liver cells. These reactions are crucial for the detoxification and subsequent elimination of the compound.

The propanal functional group of this compound is a prime target for oxidation by aldehyde dehydrogenases (ALDHs). nih.gov These NAD(P)+-dependent enzymes are abundant in the liver and are responsible for the conversion of a wide array of endogenous and exogenous aldehydes into their corresponding carboxylic acids. nih.gov This oxidation is a critical detoxification step, as aldehydes are often reactive and potentially toxic molecules. nih.gov The resulting carboxylic acid, 3-(3,4,5-trimethoxyphenyl)propanoic acid, is generally more water-soluble and amenable to further metabolic reactions. The general mechanism of ALDH-catalyzed oxidation involves the formation of a thiohemiacetal intermediate with a cysteine residue in the active site, followed by hydride transfer to NAD(P)+ and subsequent hydrolysis of the thioester to release the carboxylic acid. nih.gov

The three methoxy (B1213986) groups on the phenyl ring of this compound are susceptible to O-demethylation by cytochrome P450 (CYP) enzymes. nih.govnih.gov This reaction is a common metabolic pathway for many xenobiotics containing methoxy substituents. nih.gov The CYP-mediated O-demethylation involves the hydroxylation of the methyl group, leading to the formation of an unstable hemiacetal that spontaneously decomposes to yield a hydroxylated aromatic ring and formaldehyde. mdpi.com This process can occur at one or more of the methoxy positions, leading to the formation of various mono-, di-, and tri-hydroxylated metabolites. The specific CYP isoforms involved in the O-demethylation of this compound have not been identified, but isoforms from the CYP1, CYP2, and CYP3 families are known to catalyze such reactions for other methoxylated compounds. nih.govnih.gov In addition to O-demethylation, CYP enzymes could potentially catalyze other oxidative reactions on the molecule, although these are generally considered minor pathways for this type of structure.

Following the initial oxidative metabolism, the newly formed hydroxyl groups on the aromatic ring and the carboxylic acid group can undergo phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their excretion. The primary conjugation pathways are glucuronidation and sulfation.

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl or carboxyl groups of the metabolites.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups.

These conjugation reactions result in the formation of highly polar glucuronide and sulfate (B86663) conjugates, which can be readily eliminated from the body.

Identification and Characterization of In Vitro Metabolites

Based on the established metabolic pathways for similar chemical structures, a series of potential in vitro metabolites of this compound can be proposed. The identification and characterization of these metabolites would typically involve incubation of the parent compound with liver microsomes, cytosol, or hepatocytes, followed by analysis using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Predicted In Vitro Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Enzyme(s) Involved |

| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) |

| 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal | O-Demethylation | Cytochrome P450 (CYP) |

| 3-(3-Hydroxy-4,5-dimethoxyphenyl)propanal | O-Demethylation | Cytochrome P450 (CYP) |

| 3-(3,4-Dihydroxy-5-methoxyphenyl)propanal | Sequential O-Demethylation | Cytochrome P450 (CYP) |

| 3-(3,5-Dihydroxy-4-methoxyphenyl)propanal | Sequential O-Demethylation | Cytochrome P450 (CYP) |

| 3-(3,4,5-Trihydroxyphenyl)propanal | Complete O-Demethylation | Cytochrome P450 (CYP) |

| 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoic acid | Aldehyde Oxidation & O-Demethylation | ALDH & CYP |

| Glucuronide Conjugates | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| Sulfate Conjugates | Sulfation | Sulfotransferases (SULTs) |

Mechanistic Understanding of Metabolic Transformations

The metabolic transformation of this compound is a multi-step process involving a cascade of enzymatic reactions. The initial and likely major pathway is the rapid oxidation of the aldehyde group to a carboxylic acid by ALDHs. nih.gov This is a detoxification reaction that reduces the reactivity of the aldehyde.

Concurrently, or subsequently, the trimethoxyphenyl moiety undergoes O-demethylation catalyzed by CYP enzymes. nih.gov The regioselectivity of this O-demethylation (i.e., which of the three methoxy groups is preferentially removed) would depend on the specific CYP isoforms involved and the steric and electronic properties of the substrate within the enzyme's active site. nih.gov The formation of catechol (ortho-dihydroxy) structures from the demethylation of adjacent methoxy groups is a common metabolic outcome for such compounds.

Advanced Analytical and Spectroscopic Characterization of 3 3,4,5 Trimethoxyphenyl Propanal

X-ray Crystallography for Solid-State Structure and Absolute Configuration

A search of the available scientific literature did not yield any specific studies where X-ray crystallography has been used to characterize 3-(3,4,5-Trimethoxyphenyl)propanal. While the technique is widely applied to determine the crystal structures of complex organic molecules, including those with similar functionalities, specific crystallographic data for this compound, such as unit cell dimensions, space group, and atomic coordinates, are not publicly available. nih.govresearchgate.net The lack of such data suggests that single crystals of sufficient quality for X-ray diffraction analysis have not been reported or that the focus of research on this compound has been in other areas.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental tools for the separation, identification, and quantification of compounds in a mixture. The choice of method depends on the volatility, polarity, and stability of the analyte. For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are all applicable for various analytical purposes.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC would be the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.

Detailed research on the HPLC analysis of the closely related compound 3',4',5'-trimethoxyflavone demonstrates the utility of various detection modes. nih.gov While UV detection is standard, fluorescence detection can offer enhanced selectivity and sensitivity. nih.gov Furthermore, coupling HPLC with mass spectrometry (HPLC-MS) provides exceptional selectivity and sensitivity, with techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being particularly effective. nih.gov The choice of mobile phase additives, such as acetic acid instead of trifluoroacetic acid, has been shown to significantly improve analyte detectability in HPLC-MS. nih.gov

For the analysis of related compounds like 3,4,5-trimethoxyhydrocinnamic acid, reversed-phase HPLC methods have been developed using acetonitrile (B52724) and water with an acid modifier as the mobile phase. sielc.com These conditions are readily adaptable for the analysis of this compound.

Table 1: Exemplary HPLC Conditions for Analysis of Related Trimethoxyphenyl Compounds

| Parameter | Condition 1 | Condition 2 |

| Compound | 3',4',5'-Trimethoxyflavone nih.gov | 3,4,5-Trimethoxyhydrocinnamic acid sielc.com |

| Column | Reversed-phase | Newcrom R1 (Reversed-phase) |

| Mobile Phase | Acetonitrile/Water with Acetic Acid | Acetonitrile/Water with Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV, Fluorescence, ESI-MS, APCI-MS | UV, MS |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, direct analysis by GC is feasible, although the aldehyde group may benefit from derivatization to improve thermal stability and chromatographic peak shape.

While specific GC methods for this compound are not extensively documented, methods for related compounds provide insight. For instance, GC has been used for the analysis of various phenylacetic acid derivatives in biological samples. nih.gov The analysis of related phenolic compounds like 3,4,5-trimethoxyphenol (B152058) has reported Kovats retention indices, which are a standardized measure of retention time in GC. nih.gov These indices are valuable for compound identification when using non-polar or polar stationary phases. nih.gov

A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is achieved based on the compound's boiling point and its interactions with the stationary phase coated on the column walls. Detection can be accomplished using various detectors, with the Flame Ionization Detector (FID) being common for organic compounds and Mass Spectrometry (MS) providing definitive identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. In the synthesis of compounds containing the 3,4,5-trimethoxyphenyl moiety, TLC is routinely used to track the consumption of starting materials and the formation of products. rsc.orgmdpi.com

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (an organic solvent or a mixture of solvents). For a compound of intermediate polarity like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically employed. The separated spots can be visualized under UV light (if the compound is UV-active) or by staining with a suitable chemical reagent. nih.gov

Research on the synthesis of various 3,4,5-trimethoxycinnamates and related structures frequently reports the use of TLC for reaction monitoring. mdpi.com A study on the quantitative monitoring of organic reactions also utilized TLC with image analysis to determine reaction conversion percentages. rsc.org

Table 2: Typical TLC Systems for Monitoring Reactions of Trimethoxyphenyl Compounds

| Stationary Phase | Mobile Phase (Solvent System) | Application Example | Reference |

| Silica Gel | Hexane-Ethyl Acetate (3:1) | Monitoring the reduction of a benzaldehyde (B42025) derivative. rsc.org | rsc.org |

| Silica Gel | Dichloromethane-Methanol | Monitoring the formation of 3,4,5-trimethoxycinnamates. | mdpi.com |

| Silica Gel | Hexane-Ethyl Acetate (8:2) | Monitoring the synthesis of tetrahydroquinoline alkaloids. researchgate.net | researchgate.net |

Computational and Theoretical Chemistry Studies of 3 3,4,5 Trimethoxyphenyl Propanal

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.

Analysis of Ligand-Receptor Interactions and Binding Affinity

Molecular docking simulations for 3-(3,4,5-Trimethoxyphenyl)propanal would involve preparing the 3D structure of the ligand and the target receptor. These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the propanal derivative and the amino acid residues of the receptor's binding pocket.

For instance, studies on similar compounds, such as 3-(3-methoxyphenyl)propanal, have shown interactions with receptors related to antioxidant activity like superoxide (B77818) dismutase (SOD) and tyrosinase. researchgate.net The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex. While specific docking studies on this compound are not widely published, related chalcones with a 3,4,5-trimethoxyphenyl group have been shown to be potent and selective inhibitors of enzymes like CYP1A1, with IC50 values in the nanomolar range. nih.gov This suggests that the trimethoxyphenyl moiety can play a significant role in binding.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Superoxide Dismutase (SOD) | Data not available | Not applicable |

| Tyrosinase | Data not available | Not applicable |

| Cytochrome P450 1A1 (CYP1A1) | Data not available | Not applicable |

This table is illustrative and based on data for structurally related compounds. Specific data for this compound is needed for accurate predictions.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.

Electronic Structure, Conformation, and Energy Landscapes

Methods like Density Functional Theory (DFT) are employed to study the electronic properties of this compound. dntb.gov.ua These calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Conformational analysis helps in identifying the most stable three-dimensional arrangement of the atoms in the molecule. By calculating the potential energy as a function of bond rotations, an energy landscape can be generated, revealing the low-energy conformers that are most likely to exist. scispace.com

| Property | Calculated Value | Method |

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP |

| Dipole Moment | Data not available | DFT/B3LYP |

This table represents typical parameters obtained from quantum chemical calculations. Specific values for this compound need to be calculated.

Reaction Pathway and Transition State Analysis

Quantum chemical calculations are also instrumental in elucidating reaction mechanisms. researchgate.netmdpi.comresearchgate.net For a compound like this compound, this could involve studying its oxidation, reduction, or other metabolic transformations. By mapping the potential energy surface of a reaction, the transition states—the highest energy points along the reaction coordinate—can be identified. mdpi.comresearchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. mdpi.comresearchgate.net This type of analysis can predict the most likely metabolic pathways for the compound. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govresearchgate.net For this compound, MD simulations can be used to explore its conformational flexibility in a solvent environment, typically water, to mimic physiological conditions. These simulations track the movements of every atom in the system, providing insights into how the molecule changes its shape and interacts with solvent molecules. researchgate.net This is crucial for understanding its solubility, stability, and how it might approach and bind to a biological target. researchgate.net

In Silico ADME/Tox Prediction (Limited to Academic Methodologies)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used in the early stages of drug discovery to estimate the pharmacokinetic and toxicological properties of a compound. nih.govnih.govresearchgate.netresearchgate.net These predictions are based on the molecule's structure and physicochemical properties.

A variety of academic and commercial software tools are available for these predictions. japsonline.com For this compound, these models can predict parameters such as:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability. researchgate.net

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Likelihood of being a substrate or inhibitor for major cytochrome P450 (CYP) enzymes. nih.gov

Excretion: Prediction of renal or hepatic clearance pathways.

Toxicity: Predictions for mutagenicity, carcinogenicity, hepatotoxicity, and other potential toxicities. japsonline.com

It is important to note that these are predictive models and any significant findings should be validated through experimental assays. nih.govnih.gov

| ADME/Tox Parameter | Predicted Value/Classification | Prediction Method/Software |

| Human Intestinal Absorption (HIA) | Data not available | e.g., ACD/Percepta, MetaDrug nih.gov |

| Caco-2 Permeability | Data not available | e.g., QSAR models researchgate.net |

| CYP450 2D6 Inhibition | Data not available | e.g., MetaDrug nih.gov |

| Hepatotoxicity | Data not available | e.g., ADMET Predictor japsonline.com |

| Mutagenicity (Ames test) | Data not available | e.g., Lazar japsonline.com |

This table illustrates the types of predictions available from in silico ADME/Tox tools. The actual values would need to be generated using specific software.

Future Research Directions and Potential Applications in Chemical Biology

Development of Next-Generation Trimethoxyphenyl-Containing Chemical Probes